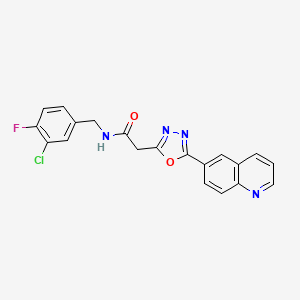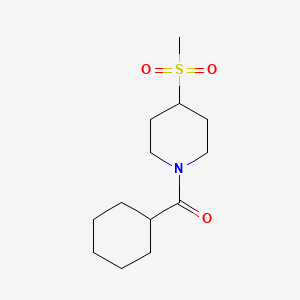
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Mechanism of Action
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone selectively inhibits RNA polymerase I transcription by binding to the DNA transcription complex and preventing the formation of the initiation complex. This results in the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has also been shown to induce DNA damage and apoptosis in cancer cells. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its clinical application.
Advantages and Limitations for Lab Experiments
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for RNA polymerase I transcription. However, its toxicity to normal cells may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some researchers.
Future Directions
There are several future directions for the study of Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone. One potential direction is to further investigate its mechanism of action and its effects on normal cells. Another direction is to explore its potential applications in combination with other anticancer agents. Additionally, the synthesis of this compound could be optimized to increase its yield and purity, which would make it more widely available for research.
Synthesis Methods
The synthesis of Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone involves the reaction of 4-(methylsulfonyl)piperidine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired compound. The yield of the reaction is typically around 60-70%, and the purity can be increased through recrystallization.
Scientific Research Applications
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone has been extensively studied for its potential applications in the treatment of cancer. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. This compound has been tested in preclinical studies for its efficacy against various types of cancer, including breast, lung, and ovarian cancer.
properties
IUPAC Name |
cyclohexyl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUDHSPGWXAKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
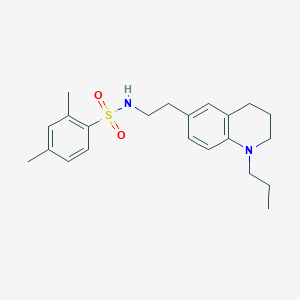
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
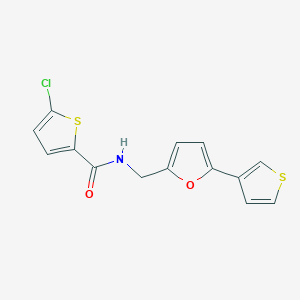
![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)

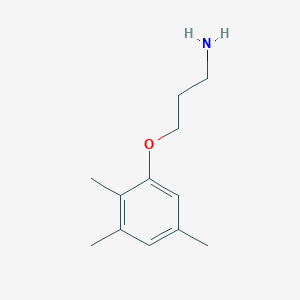
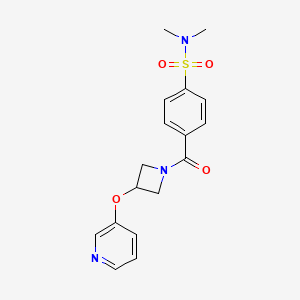
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
